molecular formula C6H5Br2F2N B6298766 2-(Bromomethyl)-3,5-difluoro-pyridine HBr CAS No. 1293388-07-4

2-(Bromomethyl)-3,5-difluoro-pyridine HBr

Cat. No.: B6298766
CAS No.: 1293388-07-4
M. Wt: 288.92 g/mol
InChI Key: RSZRMEULHOEZGO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5-difluoro-pyridine HBr is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr typically involves the bromination of 3,5-difluoropyridine. One common method is the reaction of 3,5-difluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,5-difluoro-pyridine HBr undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: 3,5-difluoropyridine

Scientific Research Applications

2-(Bromomethyl)-3,5-difluoro-pyridine HBr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms on the pyridine ring enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-3,5-dichloro-pyridine HBr
  • 2-(Bromomethyl)-3,5-dimethyl-pyridine HBr
  • 2-(Bromomethyl)-3,5-difluoro-benzene HBr

Uniqueness

2-(Bromomethyl)-3,5-difluoro-pyridine HBr is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. The fluorine atoms enhance the compound’s electrophilicity, while the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions .

Properties

IUPAC Name

2-(bromomethyl)-3,5-difluoropyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZRMEULHOEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CBr)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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